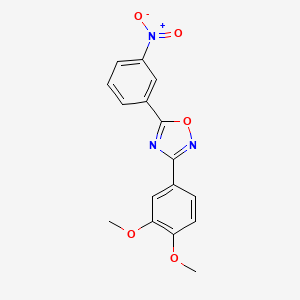

![molecular formula C18H15F5N4O2 B5577397 3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide](/img/structure/B5577397.png)

3,5-difluoro-N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]pyridine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related fluorinated compounds involves multiple steps, including condensation, cyclization, and functionalization processes. These methodologies enable the incorporation of fluorine atoms and functional groups, significantly influencing the compound's reactivity and properties. For example, a synthesis approach for a related fluorinated compound was demonstrated through a 9-step process from difluorobenzoic acid, achieving a 1% overall yield, and involving desmethylation and radiolabeling steps for tracer preparation (Wang et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features complex aromatic systems with fluorine substitutions that impact electronic distribution, molecular conformation, and intermolecular interactions. For instance, the structural characterization of a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, highlighted the role of fluorine in determining molecular geometry and stability through spectroscopic and X-ray diffraction studies (Anuradha et al., 2014).

Chemical Reactions and Properties

Fluorinated compounds exhibit unique chemical reactivity due to the electronegativity of fluorine, influencing nucleophilic substitution reactions, hydrogen bonding, and other reaction mechanisms. The synthesis of related compounds showcases the versatility of fluorinated moieties in mediating transformations, such as aryne-mediated domino transformations leading to novel fluorophores with extensive applications in chemical sensing and imaging (Moseev et al., 2020).

Physical Properties Analysis

The physical properties of fluorinated compounds, such as melting and boiling points, solubility, and density, are significantly influenced by the presence of fluorine atoms. These properties are critical for determining the compound's suitability for various applications, including pharmaceutical formulations and material science. The synthesis and analysis of similar compounds provide insights into how fluorination affects these physical characteristics (Goure, 1993).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability under different conditions, are pivotal for the compound's application in synthesis and as an active ingredient. The electrophilic difluoromethylthiolating reagent N-difluoromethylthiophthalimide, for instance, illustrates the capacity of fluorinated compounds to participate in a wide range of chemical reactions, offering broad utility in organic synthesis and drug discovery (Zhu et al., 2015).

科学的研究の応用

Electrophilic Difluoromethylthiolation Reagents

A study by Zhu et al. (2015) introduces a new electrophilic difluoromethylthiolating reagent, showcasing its potential to enable the difluoromethylthiolation of a wide array of nucleophiles under mild conditions. This reagent exemplifies the utility of fluorinated compounds in organic synthesis, potentially including derivatives of the queried compound, in expanding the toolkit for chemical modifications (Zhu, Gu, Lu, & Shen, 2015).

Fluoroalkylation of Nucleobases

Research by Huang et al. (2018) explores the direct perfluoroalkylation of uracils, cytosines, and pyridinones through a visible-light-induced pathway. This method's simplicity and mild reaction conditions highlight the potential of fluorinated compounds in medicinal chemistry, suggesting applications for derivatives of the queried compound in the development of fluorinated pharmaceuticals (Huang et al., 2018).

Anti-inflammatory Agent Synthesis

Moloney (2001) discusses the synthesis of methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, based on the anti-inflammatory activity of structurally related molecules. This research underscores the relevance of pyridine carboxamides in the design of novel anti-inflammatory agents, potentially including the investigated compound (Moloney, 2001).

Lanthanide-based Catalysts

A study by Desimoni et al. (2005) on new pyridine-2,6-bis(oxazoline) derivatives for lanthanide-based catalysis in enantioselective reactions demonstrates the importance of pyridine derivatives in catalysis. This research may extend to the utilization of pyridine carboxamide derivatives in asymmetric synthesis, offering insights into their potential catalytic applications (Desimoni, Faita, Guala, Laurenti, & Mella, 2005).

Synthesis of Fluorinated Aromatic Polyamides

Research by Hsiao and Yu (1996) on aromatic polyamides bearing ether and isopropylidene or hexafluoroisopropylidene links highlights the significance of fluorinated compounds in the development of new materials. This research might suggest applications for fluorinated pyridine carboxamides in material science, particularly in the synthesis of advanced polymeric materials (Hsiao & Yu, 1996).

特性

IUPAC Name |

3,5-difluoro-N-[6-propan-2-yloxy-1-(2,2,2-trifluoroethyl)indazol-3-yl]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F5N4O2/c1-9(2)29-11-3-4-12-14(6-11)27(8-18(21,22)23)26-16(12)25-17(28)15-13(20)5-10(19)7-24-15/h3-7,9H,8H2,1-2H3,(H,25,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRLNLRCHVQPPNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(C=C1)C(=NN2CC(F)(F)F)NC(=O)C3=C(C=C(C=N3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F5N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

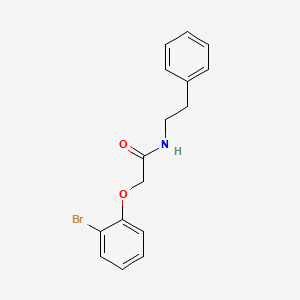

![1-(4-methoxyphenyl)-2-[4-(3-pyridinylcarbonyl)-1-piperazinyl]ethanone](/img/structure/B5577317.png)

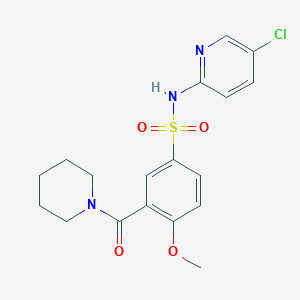

![(3R*,4R*)-1-[(4-chloro-1H-pyrazol-3-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5577334.png)

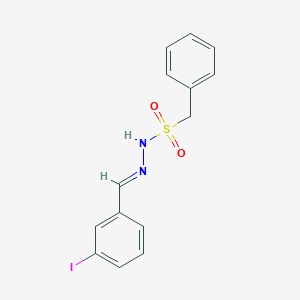

![N-1,9-dioxaspiro[5.5]undec-4-yl-2-[(1-methyl-1H-indol-3-yl)thio]acetamide](/img/structure/B5577350.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5577354.png)

![N-cyclohexyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinecarboxamide](/img/structure/B5577362.png)

![1-(cyclobutylcarbonyl)-4-[(2-phenyl-1H-imidazol-1-yl)acetyl]-1,4-diazepane](/img/structure/B5577372.png)

![N,N-dimethyl-1-[4-methyl-5-(1-{[2-(methylthio)pyridin-3-yl]carbonyl}piperidin-3-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5577375.png)

![N-ethyl-6-{4-[(4-methoxyphenyl)acetyl]-1-piperazinyl}-2-methyl-4-pyrimidinamine](/img/structure/B5577383.png)

![1-methyl-1'-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5577390.png)

![2-methyl-4-(4-{[(3aS,6aS)-1-methylhexahydropyrrolo[3,4-b]pyrrol-5(1H)-yl]methyl}phenyl)but-3-yn-2-ol](/img/structure/B5577419.png)